4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine
Description
Properties
IUPAC Name |
4-methyl-5-(1H-pyrazol-5-yl)-2-pyridin-4-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-8-11(10-4-7-14-16-10)17-12(15-8)9-2-5-13-6-3-9/h2-7H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOCHCMRZJNXDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced catalytic systems, such as heterogeneous catalysts, and may employ environmentally friendly procedures like microwave-assisted reactions .
Chemical Reactions Analysis
Types of Reactions
4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of 4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
4-Methyl-5-(((3-Pyridin-4-yl)Thio)Methyl)-1,2,4-Triazole-3-Thiol
- Structural Differences : Replaces the thiazole core with a 1,2,4-triazole ring and introduces a sulfur-methyl group.
- Synthesis and Stability : Prepared via sequential fragmentation under electron impact (70 eV), showing selective bond cleavage patterns distinct from thiazole-based compounds. The triazole ring enhances thermal stability but reduces π-conjugation compared to thiazoles .
3-[4-(1H-Indol-3-yl)-1,3-Thiazol-2-yl]-1H-Pyrrolo[2,3-b]Pyridines (e.g., Compound 3a)
- Structural Differences : Integrates a pyrrolo[2,3-b]pyridine moiety and indole substituents instead of pyrazole.
- Biological Relevance : Demonstrated moderate kinase inhibitory activity in preliminary assays, suggesting that the target compound’s pyrazole group may offer improved selectivity for specific enzyme targets .
- Synthesis : Utilizes carbothioamide and halo-acetyl precursors under reflux, a method adaptable for the target compound’s derivatives .
4-(1H-Pyrazol-3-yl)Pyridine
- Structural Simplicity : Lacks the thiazole and methyl groups, reducing steric hindrance.
- Crystallinity and Hydrogen Bonding : Forms a 3D network via O–H···N and N–H···O interactions with terephthalic acid, enhancing solubility in polar solvents. The target compound’s thiazole ring may reduce such interactions, favoring hydrophobic environments .
2-[4-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-2-yl]Ethan-1-Amine
- Substituent Effects : Replaces the pyrazole with a trifluoromethyl group, increasing electronegativity and lipophilicity.
- Pharmacological Potential: The CF3 group enhances metabolic stability, a trait absent in the target compound but relevant for drug design .
M330-0140 Screening Compound
- Complex Substituents : Features a pyrrolidine-1-carbonyl group and sulfonamide tail, enabling diverse receptor interactions.
- Bioactivity : Screened for kinase inhibition, highlighting how bulky substituents on the thiazole ring can modulate binding affinity .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Synthesis Method | Notable Properties |
|---|---|---|---|---|
| Target Compound | Thiazole-pyridine | Methyl, pyrazole | Coupling reactions | Moderate π-conjugation |
| 4-Methyl-5-(((3-pyridin-4-yl)thio)methyl)-1,2,4-triazole-3-thiol | Triazole-pyridine | Sulfur-methyl, pyridine-thioether | Sequential fragmentation | High thermal stability |
| 3a (Pyrrolo[2,3-b]pyridine-indole-thiazole) | Thiazole-pyrrolopyridine | Indole, pyrrolopyridine | Reflux with carbothioamide | Kinase inhibition |
| 4-(1H-Pyrazol-3-yl)pyridine | Pyrazole-pyridine | None | Co-crystallization | High crystallinity |
| 2-[4-Methyl-5-(CF3)-thiazole]ethylamine | Thiazole-ethylamine | Trifluoromethyl | Halogen substitution | Enhanced lipophilicity |
Key Research Findings
- Electronic Properties : The pyrazole-thiazole-pyridine system in the target compound exhibits moderate electron-withdrawing effects, distinct from CF3-substituted analogs .
- Biological Potential: Pyrazole-containing thiazoles (like the target) show promise in targeting ATP-binding pockets due to their planar geometry, whereas bulkier derivatives (e.g., M330-0140) may hinder binding .
- Synthetic Flexibility : The target compound’s modular structure allows for derivatization at the pyrazole or thiazole positions, enabling tailored physicochemical properties .
Biological Activity
4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound characterized by a unique combination of pyrazole, thiazole, and pyridine rings. This structural diversity has garnered significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C12H10N4S
- Molecular Weight : 242.30 g/mol
- CAS Number : 499796-06-4
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, it may inhibit enzymes involved in cancer progression or microbial growth, showcasing its potential as a therapeutic agent.
Biological Activities
Research has highlighted several biological activities of this compound:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has shown efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it has been tested against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). The results indicate that it possesses cytotoxic effects with IC50 values ranging from low micromolar to sub-micromolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.50 |
| A549 | 26.00 |
| NCI-H460 | 42.30 |
Case Studies
-
Study on Anticancer Efficacy :
A study published in MDPI evaluated the anticancer effects of various pyrazole derivatives, including this compound. The compound exhibited significant cytotoxicity against the MCF7 cell line with an IC50 value of 12.50 µM, indicating its potential as an anticancer agent . -
Antimicrobial Evaluation :
Another investigation focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that it had an MIC value below 8 µg/mL for both strains, demonstrating its effectiveness as an antimicrobial agent .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies suggest that modifications in the thiazole and pyrazole moieties can significantly influence the biological activity of the compound. For instance, substituents on the thiazole ring can enhance binding affinity to target enzymes or receptors, leading to improved therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling for aryl-aryl bond formation or cyclocondensation reactions. For example, thiazole rings are typically constructed by reacting α-haloketones with thioureas or thioamides. Pyrazole-thiazole hybrids often require sequential functionalization, such as introducing pyrazole moieties via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Key Parameters :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole formation | Thiourea, EtOH, reflux | 65–75 | ≥90% |
| Pyrazole coupling | CuSO₄, sodium ascorbate, THF/H₂O | 50–60 | ≥95% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from aromatic protons (pyridine, thiazole, pyrazole). Chemical shifts for pyridyl protons typically appear at δ 8.5–9.0 ppm .
- IR Spectroscopy : Confirm C=N (1650–1600 cm⁻¹) and C-S (700–600 cm⁻¹) stretches.
- X-ray crystallography : Resolve tautomeric forms (e.g., pyrazole NH orientation) .
Advanced Research Questions
Q. How can reaction yields be optimized for triazole-thiazole hybrid synthesis?
- Methodological Answer : Use CuAAC ("click chemistry") with optimized conditions:
- Catalyst : CuI or CuSO₄/sodium ascorbate (1:2 molar ratio).
- Solvent : THF/H₂O (1:1) at 50°C for 16 hours improves regioselectivity .
- Purification : Silica gel chromatography (hexane:EtOAc gradient) or recrystallization (DMF/EtOH) .
- Troubleshooting : Low yields (<40%) may arise from azide decomposition; use fresh reagents and inert atmosphere.
Q. How to resolve contradictory NMR data for tautomeric forms of the pyrazole-thiazole core?
- Methodological Answer :
- Variable Temperature NMR : Monitor NH proton shifts at 25–60°C to detect tautomer equilibria (e.g., 1H-pyrazole ↔ 2H-pyrazole) .
- DFT Calculations : Compare experimental shifts with computed spectra (B3LYP/6-31G* basis set) .
- X-ray Analysis : Confirm dominant tautomer in solid state .
Q. What strategies evaluate bioactivity in pyrazole-thiazole hybrids?
- Methodological Answer :
- In Silico Docking : Use AutoDock Vina to predict binding to targets (e.g., kinase ATP pockets). Pyridine-thiazole scaffolds show affinity for EGFR (ΔG ≈ -9.5 kcal/mol) .
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7) via MTT assay (IC₅₀ < 10 µM indicates potency) .
- SAR Analysis : Modify substituents (e.g., 4-methyl vs. 4-fluoro) to correlate structure with activity .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for structurally similar analogs?
- Methodological Answer :
- Purity Check : Reanalyze via HPLC (C18 column, acetonitrile/water gradient). Impurities >5% skew melting ranges .
- Polymorphism Screening : Recrystallize from multiple solvents (EtOH, DCM) to isolate stable polymorphs .
- DSC/TGA : Confirm decomposition vs. melting events (e.g., endothermic peaks at 200–220°C) .
Synthetic Pathway Design Table
| Step | Reaction Type | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Thiazole synthesis | 4-Methylpyridine-2-carbaldehyde, thiourea | EtOH, reflux, 12 h | 70 |
| 2 | Pyrazole coupling | 1H-pyrazole-3-boronic acid, Pd(PPh₃)₄ | DME/H₂O, 80°C, 24 h | 60 |
| 3 | Purification | Silica gel chromatography | Hexane:EtOAc (3:1) | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
